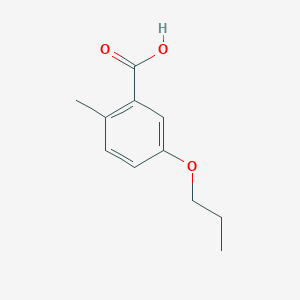

2-Methyl-5-propoxybenzoic acid

Description

Significance of Benzoic Acid Derivatives in Organic Synthesis and Chemical Biology

Benzoic acid and its derivatives are fundamental building blocks in the landscape of organic synthesis and chemical biology. annexechem.comijcrt.org They serve as precursors for a vast array of more complex molecules, including pharmaceuticals, dyes, and fragrances. annexechem.comwikipedia.org The carboxylic acid group is a versatile functional handle, readily undergoing reactions like esterification and amidation. annexechem.com In medicinal chemistry, the benzoic acid scaffold is present in numerous active pharmaceutical ingredients, where it can contribute to the molecule's binding affinity to biological targets and its pharmacokinetic properties. preprints.orgymerdigital.com Furthermore, their antimicrobial and antifungal properties have led to their use as preservatives in various industries. ijcrt.orgwikipedia.org

Overview of Research Trajectories for Alkoxybenzoic Acids

Research into alkoxybenzoic acids is diverse, spanning materials science, medicinal chemistry, and fundamental organic chemistry. A significant area of investigation is their application in the formation of liquid crystals. frontiersin.orgaip.orgresearchgate.net The length and branching of the alkoxy chain, along with the substitution pattern on the benzoic acid core, play a critical role in determining the mesophase behavior and transition temperatures of these materials. mdpi.comfrontiersin.org These compounds often form hydrogen-bonded dimers, which self-assemble into various liquid crystalline phases. frontiersin.orgresearchgate.net In medicinal chemistry, alkoxybenzoic acids are explored as scaffolds for the development of new therapeutic agents, with studies investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents. preprints.orgymerdigital.com Synthetic chemists continue to develop novel methods for the preparation of functionalized alkoxybenzoic acids to access new chemical space for various applications. nist.govmdpi.com

Table 1: Physicochemical Properties of 2-Methyl-5-propoxybenzoic acid

| Property | Value | Source |

| CAS Number | 1282679-69-9 | fluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄O₃ | nih.gov |

| Molecular Weight | 194.23 g/mol | nih.gov |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | CCCOC1=CC=C(C(=O)O)C(=C1)C | nih.gov |

Table 2: Synthesis of this compound

| Precursor | Reaction | Product | Reference |

| p-Cresotinic acid | Esterification followed by propylation and hydrolysis | 2-Propoxy-5-methylbenzoic acid | nih.govnist.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUBYCFKBVEGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 5 Propoxybenzoic Acid and Its Analogs

Classical and Contemporary Approaches to Aryl Ether Synthesis

The construction of the aryl ether moiety is a cornerstone of modern organic synthesis, with applications extending to pharmaceuticals, agrochemicals, and materials science. The methodologies for achieving this transformation have seen significant advancements, moving from classical stoichiometric reactions to highly efficient catalytic processes.

Modified Williamson Ether Synthesis Protocols

The Williamson ether synthesis, a venerable and reliable method, proceeds via the S\textsubscript{N}2 displacement of a halide by an alkoxide. masterorganicchemistry.com In the context of 2-Methyl-5-propoxybenzoic acid, this typically involves the reaction of a salt of 2-methyl-5-hydroxybenzoic acid with a propyl halide. To circumvent issues such as low solubility and competing side reactions, particularly O- versus C-alkylation and elimination, various modifications to the classical protocol have been developed. These include the use of phase-transfer catalysts, polar aprotic solvents, and strong, non-nucleophilic bases to ensure efficient formation of the desired ether. utahtech.edubyjus.com

A specific and effective synthesis of this compound (referred to in the literature as 2-propoxy-5-methylbenzoic acid) commences with p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). nist.gov One improved route involves a two-step process to avoid the challenging separation of products that can arise from direct propylation of the starting acid. nist.gov In this preferred method, p-cresotinic acid is first esterified, for example, with ethanol (B145695) in the presence of an acid catalyst, to yield ethyl 2-hydroxy-5-methylbenzoate. This intermediate is then subjected to a Williamson etherification with propyl iodide and a base like potassium hydroxide (B78521). The final step is the hydrolysis of the ester group to afford the target this compound in good yield. nist.gov

| Starting Material | Reagents | Key Transformation | Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| p-Cresotinic acid | 1. EtOH, H₂SO₄; 2. Propyl iodide, KOH; 3. Hydrolysis | Esterification followed by Williamson Ether Synthesis and Hydrolysis | 2-Propoxy-5-methylbenzoic acid | 43% | nist.gov |

| p-Cresotinic acid | n-Propyl iodide, KOH | Direct Williamson Ether Synthesis | 2-Propoxy-5-methylbenzoic acid and Propyl 2-hydroxy-5-methylbenzoate | 38% (of the desired acid) | nist.gov |

Transition-Metal-Catalyzed O-Arylation Strategies

The limitations of the Williamson ether synthesis, particularly with sterically hindered substrates and the potential for side reactions, have spurred the development of transition-metal-catalyzed cross-coupling reactions for the formation of aryl ethers. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance.

Palladium-catalyzed C-O cross-coupling, often referred to as the Buchwald-Hartwig amination's ether synthesis counterpart, has emerged as a powerful tool for the formation of aryl ethers. organic-chemistry.orgwikipedia.org This methodology typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. wikipedia.org These reactions generally proceed under milder conditions than the copper-catalyzed Ullmann-type couplings and exhibit a broader substrate scope. wikipedia.org While a direct application to the synthesis of this compound is not extensively documented, the principles of the Buchwald-Hartwig ether synthesis are readily applicable. The synthesis would likely involve the coupling of a 2-methyl-5-halobenzoic acid derivative with propanol (B110389) or a propoxide salt, catalyzed by a palladium complex. The carboxylate group can be protected as an ester to prevent interference with the catalytic cycle.

The Ullmann condensation is a classical copper-mediated reaction for the synthesis of diaryl ethers from an aryl halide and a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of modern Ullmann-type coupling systems has significantly improved the utility of this transformation. These contemporary methods employ catalytic amounts of a copper salt, often in conjunction with a ligand, which facilitates the reaction under milder conditions. nih.govrsc.org

For the synthesis of this compound, a copper-catalyzed coupling would involve the reaction of a 2-methyl-5-halobenzoic acid derivative with sodium propoxide, or alternatively, 2-methyl-5-hydroxybenzoic acid with a propyl halide in the presence of a copper catalyst. The presence of electron-donating groups, such as the methyl group on the phenolic precursor, can enhance the reactivity of the substrate in these couplings. mdpi.com The choice of ligand, such as picolinic acid or various diamines, can significantly influence the efficiency and substrate scope of the reaction, allowing for the coupling of even sterically hindered phenols. nih.govnih.gov

| Catalyst System | Reactants | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| CuI / Picolinic acid | Aryl iodide/bromide and a phenol | Mild conditions, effective for hindered substrates | Synthesis of sterically hindered analogs of this compound | nih.gov |

| CuI / Ligand-free | Aryl halide and an alcohol | Requires stronger base (e.g., NaOt-Bu) | Direct propoxylation of a 2-methyl-5-halobenzoic acid derivative | rsc.org |

| CuO Nanoparticles | Aryl halide and a phenol | Heterogeneous catalysis, potential for catalyst recycling | Greener synthesis of this compound | mdpi.com |

Dehydrogenative Coupling for Aryl Ether Formation

In the quest for more atom-economical and environmentally benign synthetic methods, dehydrogenative coupling has emerged as a powerful strategy for the formation of C-O bonds. This approach involves the direct coupling of a C-H bond with an O-H bond, with the formal loss of a molecule of hydrogen. These reactions are typically mediated by a transition-metal catalyst and an oxidant. This methodology avoids the pre-functionalization of starting materials, such as the conversion of arenes to aryl halides, which is a significant advantage in terms of step economy and waste reduction. While specific applications to the synthesis of this compound are not yet prevalent, the dehydrogenative coupling of a C-H bond on a suitable benzoic acid precursor with propanol represents a conceptually advanced and green route to the target molecule and its analogs.

Aromatic Substitution under Mild Conditions

Nucleophilic aromatic substitution (S\textsubscript{N}Ar) provides another avenue for the synthesis of aryl ethers. wikipedia.org This reaction typically requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups ortho and/or para to a good leaving group, such as a halide. masterorganicchemistry.comlibretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

For the synthesis of this compound, an S\textsubscript{N}Ar approach would likely involve a starting material such as a 2-methyl-5-halo-4-nitrobenzoic acid, where the nitro group activates the ring towards nucleophilic attack by a propoxide ion. While the need for activating groups can limit the scope of this methodology, recent advances have demonstrated that S\textsubscript{N}Ar reactions can be achieved under milder conditions using specific solvent systems or by employing highly reactive nucleophiles. acsgcipr.orgpressbooks.pub For instance, the use of phase-transfer catalysts or performing the reaction in ionic liquids can facilitate the substitution under less harsh conditions.

Functionalization of Carboxylic Acid Moieties

The carboxylic acid group is a versatile functional handle in organic synthesis. Modern synthetic methods have expanded the utility of this group beyond traditional transformations, enabling novel strategies for molecular elaboration.

Decarboxylative Functionalization Strategies

Decarboxylative functionalization has emerged as a powerful tool in organic synthesis, utilizing readily available and stable carboxylic acids as precursors to generate carbon-centered radicals or organometallic species. nist.govnist.gov This approach is advantageous as it often employs non-toxic and environmentally benign starting materials, with carbon dioxide as the only byproduct. nist.govnist.gov These reactions typically involve the cleavage of a C-C bond, replacing the carboxyl group with a new substituent.

Recent advancements have focused on the decarboxylative cross-coupling of aromatic carboxylic acids to form new C-C, C-N, C-O, and C-halogen bonds. google.comderpharmachemica.com Transition metal catalysis, particularly with palladium, copper, and silver, plays a crucial role in these transformations. sigmaaldrich.com For instance, bimetallic catalysis involving palladium and a second metal like copper or silver is often employed to facilitate both the activation of an electrophile and the decarboxylation event. sigmaaldrich.com

The general mechanism for a metal-catalyzed decarboxylative cross-coupling often involves the formation of a metal carboxylate intermediate. Subsequent decarboxylation generates an organometallic species, which can then participate in a cross-coupling cycle with a suitable partner, such as an aryl halide. The substrate scope for these reactions has been expanding, with various ortho-substituted benzoic acids showing good reactivity. nist.gov The development of photoredox catalysis has further broadened the horizons of decarboxylative functionalization, allowing for reactions to proceed under milder conditions using visible light. chemicalbook.com

Ligand-Enabled C–H Activation for Aromatic Carboxylic Acids

The direct functionalization of carbon-hydrogen (C–H) bonds is a highly atom-economical and efficient strategy for synthesizing complex molecules. Aromatic carboxylic acids can serve as directing groups to guide transition metal catalysts to a specific C–H bond, typically at the ortho position, enabling regioselective functionalization. google.comderpharmachemica.com The carboxylate group, being a weakly coordinating moiety, presents both challenges and opportunities in this context. google.com

This strategy allows for the introduction of various functional groups, including aryl, alkyl, and others, at the position ortho to the carboxylic acid. The ability to use the inherent carboxylic acid functionality as a directing group, which can later be removed or transformed, adds to the synthetic utility of this methodology. google.comderpharmachemica.com

Specific Synthetic Routes for this compound

The synthesis of this compound has been approached through classical chemical transformations, with a notable starting material being p-Cresotinic acid (2-hydroxy-5-methylbenzoic acid).

Synthesis from p-Cresotinic Acid: A Comparative Analysis

A key precursor for the synthesis of this compound is p-cresotinic acid, which can be prepared via the carbonation of p-cresol. Two primary routes have been investigated for the conversion of p-cresotinic acid to the target compound.

Route 2 employs a protection strategy to circumvent the issues of mixed product formation. This involves the initial esterification of the carboxylic acid moiety of p-cresotinic acid, followed by propylation of the phenolic hydroxyl group, and finally, hydrolysis of the ester to yield the desired this compound.

Table 1: Comparative Analysis of Synthetic Routes from p-Cresotinic Acid

| Feature | Route 1: Direct Propylation | Route 2: Esterification, Propylation, Hydrolysis |

|---|

Esterification, Propylation, and Subsequent Hydrolysis as a Preferred Route

The preferred synthetic pathway to this compound from p-cresotinic acid involves a three-step sequence: esterification, propylation, and hydrolysis.

Esterification: The first step is the protection of the carboxylic acid group of p-cresotinic acid through esterification. This is typically achieved by refluxing p-cresotinic acid with an alcohol, such as ethanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. This step selectively converts the carboxylic acid to its corresponding ethyl ester, leaving the phenolic hydroxyl group free for the subsequent reaction.

Propylation: The resulting ethyl 2-hydroxy-5-methylbenzoate is then subjected to a Williamson ether synthesis. This involves reacting the phenolic hydroxyl group with a propylating agent, such as propyl iodide, in the presence of a base. This step introduces the propoxy group at the 2-position of the benzene (B151609) ring.

Hydrolysis: The final step is the deprotection of the carboxylic acid group through the hydrolysis of the ethyl ester. This is typically carried out by refluxing the ethyl 2-propoxy-5-methylbenzoate with an aqueous solution of a base, such as potassium hydroxide. Subsequent acidification yields the final product, this compound.

Table 2: Yields of the Preferred Synthetic Route

| Step | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | p-Cresotinic acid, Ethanol, H₂SO₄ | Ethyl 2-hydroxy-5-methylbenzoate | - | |

| Propylation | Ethyl 2-hydroxy-5-methylbenzoate, Propyl iodide | Ethyl 2-propoxy-5-methylbenzoate | 77 | |

| Hydrolysis | Ethyl 2-propoxy-5-methylbenzoate, KOH | This compound | 78 | |

| Overall Yield | - | - | 43 |

Alternative Synthetic Pathways and Their Efficiency

While the synthesis from p-cresotinic acid is well-established, other potential synthetic strategies for this compound and its analogs can be considered based on modern organic synthesis methodologies.

One alternative approach could involve the oxidation of a suitably substituted toluene (B28343) derivative. For instance, the liquid-phase air oxidation of 2-methyl-5-propoxytoluene, if available, could potentially yield the desired carboxylic acid. This method is a common industrial process for the synthesis of benzoic acids and often employs catalysts containing cobalt and manganese salts.

Another strategy could be based on the functionalization of a pre-existing benzoic acid derivative. For example, starting from 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid), modern etherification methods could be employed for the propylation step, potentially offering milder reaction conditions and improved efficiency compared to traditional Williamson ether synthesis.

Furthermore, cross-coupling reactions could provide a convergent route. For example, a suitably protected 2-bromo-5-methylbenzoic acid derivative could be coupled with a source of the propoxy group using a palladium or copper catalyst. Alternatively, a Grignard reagent formed from a bromo-propoxy-toluene derivative could be carboxylated using carbon dioxide.

Chemical Reactivity and Derivatization Studies of 2 Methyl 5 Propoxybenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The reactivity of 2-Methyl-5-propoxybenzoic acid is largely dictated by its carboxylic acid functional group. This group possesses both electrophilic and nucleophilic characteristics, which allows for a variety of chemical transformations.

The carboxylic acid group (-COOH) in this compound exhibits dual reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon, resulting in a partial positive charge on the carbon atom. khanacademy.org This electrophilicity makes the carbonyl carbon susceptible to attack by nucleophiles. khanacademy.org Acid catalysis can enhance the electrophilic character of the carbonyl carbon, making it more reactive towards nucleophilic attack. msu.edu

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is influenced by the nature of the substituent attached to the acyl group. khanacademy.orgbrainkart.com Electron-donating groups decrease the electrophilicity of the carbonyl carbon, reducing reactivity, while electron-withdrawing groups increase it. khanacademy.org

| Site | Character | Description |

|---|---|---|

| Carbonyl Carbon | Electrophilic | Bears a partial positive charge (δ+) due to the polarization of the C=O bond, making it a target for nucleophiles. khanacademy.org |

| Carbonyl Oxygen | Nucleophilic | Possesses lone pairs of electrons and a partial negative charge (δ-), allowing it to act as a nucleophile in the presence of strong electrophiles. khanacademy.org |

| Hydroxyl Oxygen | Nucleophilic | Contains lone pairs of electrons, contributing to the nucleophilic character of the functional group. msu.edu |

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide. For aromatic carboxylic acids like this compound, this process generally requires harsh conditions, such as heating the sodium salt with soda-lime (a mixture of sodium hydroxide (B78521) and calcium oxide). youtube.com However, recent advancements have led to milder methods.

Conventional thermal decarboxylation of benzoic acids often requires high temperatures and may be influenced by substituents on the aromatic ring. nih.gov For instance, ortho-substituents can lower the activation barrier for decarboxylation. nih.gov

More contemporary approaches involve radical decarboxylation, which can proceed under much milder conditions. nih.gov One such method involves the photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates. This process generates an aroyloxyl radical, which then decarboxylates to form an aryl radical. researchgate.net This aryl radical can then be trapped for subsequent reactions. researchgate.net Another visible light-mediated method uses photoredox catalysis to generate aryl radicals from aryl carboxylic acids. researchgate.netrsc.org This approach is notable for its tolerance of both electron-rich and electron-poor substrates and does not require ortho-substitution. rsc.org The proposed mechanism involves the in-situ formation of a benzoyl hypobromite (B1234621), which facilitates the decarboxylation. rsc.org

| Method | Conditions | Mechanism Highlights | Key Features |

|---|---|---|---|

| Thermal (with Soda-Lime) | High temperature heating of sodium salt with NaOH/CaO. youtube.com | Direct thermal elimination of CO2. | Classic method, requires harsh conditions. youtube.com |

| Transition-Metal-Mediated | High temperatures (e.g., 145 °C) with catalysts like Ag/Cu. nih.gov | Involves formation of arylmetal intermediates. nih.gov | Often requires activating ortho-substituents. nih.gov |

| Radical (Photoinduced LMCT) | Mild conditions (e.g., 35 °C) with copper catalysts and light. nih.govresearchgate.net | Formation of an aroyloxyl radical which loses CO2 to give an aryl radical. researchgate.net | Enables transformations like decarboxylative hydroxylation. nih.gov |

| Radical (Photoredox Catalysis) | Mild temperatures (e.g., 55 °C) with a photocatalyst, base, and bromine under visible light. rsc.org | In situ formation of a benzoyl hypobromite intermediate. rsc.org | Tolerates a wide range of substituents. rsc.org |

Reactivity of the Aryl Ether Linkage

The propoxy group (-O-CH₂CH₂CH₃) attached to the benzene (B151609) ring forms an aryl ether linkage, which has its own characteristic reactivity.

Aryl ether linkages are generally stable but can be cleaved under specific, typically harsh, conditions. The most common method for cleaving ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydriodic acid (HI). ucalgary.calibretexts.orgopenstax.org Hydrochloric acid (HCl) is generally not effective. openstax.org

The cleavage of an aryl alkyl ether, like this compound, with HBr or HI proceeds via a nucleophilic substitution reaction. ucalgary.calibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (a neutral phenol). ucalgary.ca A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl carbon and displacing the phenol (B47542). ucalgary.ca

For a primary alkyl group like the propyl group in the propoxy moiety, the reaction proceeds through an SN2 mechanism. libretexts.orgopenstax.org The nucleophilic attack occurs at the less sterically hindered carbon of the alkyl group. openstax.org This results in the formation of a phenol (2-hydroxy-5-methylbenzoic acid in this case) and an alkyl halide (1-bromopropane or 1-iodopropane). libretexts.org The phenol product does not react further to form an aryl halide because nucleophilic substitution on an aromatic ring is disfavored. libretexts.org

Aryl ethers are generally stable under basic and neutral conditions. Cleavage can also be achieved using certain organometallic bases, although this is less common for simple acyclic ethers. wikipedia.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are strong nucleophiles and strong bases. libretexts.orgyoutube.com Their interaction with a molecule like this compound would be complex due to the presence of two reactive sites: the acidic proton of the carboxylic acid and the electrophilic carbonyl carbon.

The primary reaction with any organometallic reagent would be an acid-base reaction with the carboxylic acid proton. ethz.ch This is a very fast reaction that would consume one equivalent of the organometallic reagent to form a magnesium or lithium carboxylate salt and a hydrocarbon.

After deprotonation, a second equivalent of the organometallic reagent could potentially react with the carbonyl group. However, the resulting carboxylate is significantly less electrophilic than the starting carboxylic acid, making further reaction difficult. libretexts.org

Studies on the reactivity of o-alkoxyphenylmagnesium bromides have provided insights into the behavior of alkoxy groups in the presence of Grignard reagents. nist.govnist.gov The formation of 2-propoxy-5-methylbenzoic acid has been reported via the reaction of the corresponding Grignard reagent with carbon dioxide, although this route can be complicated by the formation of byproducts like 2,2'-dipropoxy-5,5'-dimethylbenzophenone. nist.govnist.gov This indicates that the aryl ether linkage itself is stable to the Grignard reagent, but the ortho-alkoxy group can influence the reactivity of the organometallic center.

Derivatization Strategies for Structural Modification

The structure of this compound can be readily modified through derivatization of its carboxylic acid group. These reactions are typically nucleophilic acyl substitutions, where the hydroxyl group is replaced by another nucleophile. khanacademy.orglibretexts.org Since the hydroxyl group is a poor leaving group, it often needs to be activated. msu.edulibretexts.org

Esterification : Carboxylic acids can be converted to esters by reacting them with an alcohol in the presence of an acid catalyst (Fischer esterification). libretexts.org For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 2-methyl-5-propoxybenzoate. mdpi.com Alternatively, the carboxylic acid can be converted to its carboxylate salt and reacted with an alkyl halide. msu.edu Diazomethane is a reagent used for the specific preparation of methyl esters. msu.edu

Amide Formation : The direct reaction of a carboxylic acid with an amine to form an amide is difficult and requires high temperatures. A more common approach is to first activate the carboxylic acid. researchgate.net This can be done by converting it to a more reactive derivative, such as an acid chloride. nih.gov The resulting acid chloride can then readily react with an amine to form the corresponding amide. researchgate.net Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like titanium tetrachloride (TiCl₄) can also be used to facilitate the one-pot condensation of carboxylic acids and amines. libretexts.orgnih.gov

Acid Chloride Formation : Carboxylic acids can be converted into highly reactive acid chlorides by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org In the reaction with thionyl chloride, the hydroxyl group is converted into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org The subsequently generated chloride ion then attacks the carbonyl carbon to yield the acid chloride. libretexts.org 2-Methyl-5-propoxybenzoyl chloride would be the product of this reaction.

These derivatization strategies are fundamental in synthetic organic chemistry for creating a variety of compounds with modified properties from a carboxylic acid starting material.

Ester Formation and Hydrolysis Kinetics

The carboxylic acid moiety of this compound readily undergoes esterification with various alcohols under acidic conditions. A common method for synthesizing esters of this compound is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com This is a reversible process, and to drive the equilibrium towards the ester product, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. google.com

For instance, the synthesis of ethyl 2-methyl-5-propoxybenzoate can be achieved by refluxing this compound with absolute ethanol (B145695) and a catalytic amount of concentrated sulfuric acid. researchgate.net Similarly, propyl 2-methyl-5-propoxybenzoate can be prepared using n-propanol under similar conditions. The progress of these reactions can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

The reverse reaction, the hydrolysis of these esters back to the parent carboxylic acid and alcohol, can be accomplished under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification and is also an equilibrium process. google.com To achieve complete hydrolysis, an excess of water is typically used. google.com

Base-mediated hydrolysis, also known as saponification, is an irreversible process that goes to completion. google.com This is often the preferred method for ester cleavage. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. google.com For example, ethyl 2-methyl-5-propoxybenzoate can be hydrolyzed by refluxing with a 10% solution of potassium hydroxide in 50% ethanol. researchgate.net Following the reaction, acidification of the resulting carboxylate salt solution yields this compound. researchgate.net

While specific kinetic data such as rate constants and activation energies for the esterification and hydrolysis of this compound are not extensively reported in the literature, the principles of these reactions are well-established for benzoic acid derivatives. The reaction rates are influenced by factors such as temperature, catalyst concentration, and the steric and electronic nature of both the carboxylic acid and the alcohol.

Table 1: Representative Conditions for Esterification and Hydrolysis of this compound Derivatives

| Reaction | Reactant | Reagents | Conditions | Product | Yield (%) |

| Esterification | This compound | Ethanol, Conc. H₂SO₄ | Reflux | Ethyl 2-methyl-5-propoxybenzoate | High |

| Hydrolysis | Ethyl 2-methyl-5-propoxybenzoate | 10% KOH in 50% Ethanol | Reflux | This compound | High |

Amidation and Other Carboxylic Acid Transformations

The carboxylic acid group of this compound can be converted into a variety of other functional groups. A particularly important transformation is the formation of amides, which are prevalent in many biologically active molecules and materials. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. A more common and efficient approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride.

This compound can be readily converted to its corresponding acid chloride, 2-methyl-5-propoxybenzoyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This transformation proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. mdpi.com The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture. nih.gov

The resulting 2-methyl-5-propoxybenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by amines to form amides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride that is formed. A wide range of primary and secondary amines can be used to generate a diverse library of N-substituted 2-methyl-5-propoxybenzamides.

Other transformations of the carboxylic acid group are also possible. For instance, reduction of the carboxylic acid can yield the corresponding primary alcohol, 2-methyl-5-propoxybenzyl alcohol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: General Scheme for Amide Formation from this compound

| Step | Reactant | Reagents | Intermediate/Product |

| 1. Activation | This compound | Thionyl chloride (SOCl₂) | 2-Methyl-5-propoxybenzoyl chloride |

| 2. Amidation | 2-Methyl-5-propoxybenzoyl chloride | Primary or Secondary Amine (R₁R₂NH), Base | N,N-R₁,R₂-2-methyl-5-propoxybenzamide |

Modifications of the Alkoxy Chain

The propoxy group on the aromatic ring of this compound is generally stable under many reaction conditions. However, it can be modified or cleaved under specific and often harsh conditions. The ether linkage can be cleaved by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI), typically at elevated temperatures. libretexts.orgmasterorganicchemistry.com This reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated, making the alkyl group susceptible to attack by the halide ion. In the case of this compound, treatment with strong acid would likely lead to the formation of 2-hydroxy-5-propoxybenzoic acid and propyl halide.

Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also effective reagents for the cleavage of aryl ethers. rsc.org Boron tribromide is particularly useful as the reaction often proceeds under milder conditions compared to strong mineral acids.

Selective modification of the propoxy chain without complete cleavage is more challenging. However, reactions at the terminal methyl group of the propoxy chain, such as free-radical halogenation, could potentially be achieved under specific conditions, although this is not a commonly reported transformation for this type of compound.

The synthesis of this compound itself often involves the alkylation of a precursor phenol, 2-hydroxy-5-methylbenzoic acid, with a propyl halide in the presence of a base. researchgate.net This highlights the possibility of introducing various other alkoxy groups at this position by employing different alkylating agents in the synthesis.

Table 3: Potential Reagents for the Cleavage of the Propoxy Group in this compound

| Reagent | Conditions | Expected Products |

| Hydrobromic Acid (HBr) | High Temperature | 2-Hydroxy-5-methylbenzoic acid, Propyl bromide |

| Hydroiodic Acid (HI) | High Temperature | 2-Hydroxy-5-methylbenzoic acid, Propyl iodide |

| Boron Tribromide (BBr₃) | Milder Conditions | 2-Hydroxy-5-methylbenzoic acid, Propyl bromide |

Structure Activity Relationship Sar Studies at the Molecular and in Vitro Level

Impact of Substituent Effects on Molecular Interactions

The alkoxy group (-O-R) is a key modulator of a compound's activity, with both its length and position on the aromatic ring playing significant roles. Electron-donating groups, such as alkoxy groups, particularly in the ortho or para positions, can enhance the electron density of the carbonyl oxygen in the benzoic acid moiety, which may increase its ability to bind to a receptor. youtube.com

A study on the inhibitory effects of a series of p-alkoxybenzoic acids on the enzyme mushroom tyrosinase demonstrated how varying the length of the alkyl chain alters the mechanism of inhibition. researchgate.net As the chain length increases from a hydroxyl group to methoxy (B1213986) and ethoxy, the type of inhibition shifts from competitive to non-competitive and then to a mixed type. researchgate.net This suggests that longer alkoxy chains, like the propoxy group in 2-Methyl-5-propoxybenzoic acid, may interact with regions of the enzyme outside the active site or bind to the enzyme-substrate complex, influencing the compound's inhibitory profile. researchgate.net

Table 1: Effect of p-Alkoxy Group on the Inhibition of Mushroom Tyrosinase Data sourced from a study on various p-alkoxybenzoic acids. researchgate.net

| Substituent at para-position | Inhibition Type |

| p-Hydroxybenzoic acid | Competitive |

| p-Methoxybenzoic acid | Non-competitive |

| p-Ethoxybenzoic acid | Mixed-II Type |

| Longer Alkoxy Chains | Uncompetitive |

The methyl group at the 2-position (ortho to the carboxylic acid) primarily exerts a steric effect. This can influence the orientation of the carboxylic acid group relative to the plane of the benzene (B151609) ring, a conformational change that can be critical for fitting into a specific binding pocket. researchgate.net In some contexts, such as the inhibition of the α-amylase enzyme by phenolic acids, the introduction of a methyl group to the benzene ring was found to have no obvious effect on the inhibitory activity. mdpi.comnih.gov However, in other systems, the size and lipophilicity of substituents are paramount. For sirtuin inhibitors based on a benzoic acid scaffold, replacing a smaller group with a bulkier tert-butyl group significantly enhanced activity, underscoring the importance of substituent size for optimal interaction within a binding site. nih.gov

Molecular Docking and Binding Affinity Analyses

Molecular docking is a computational technique used to predict how a molecule binds to a receptor, providing insights into the specific interactions that stabilize the ligand-protein complex and estimating the binding affinity.

For benzoic acid derivatives, the carboxylic acid group is a primary anchor for binding within an enzyme's active site. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). Molecular docking studies on various substituted benzoic acids consistently show the formation of hydrogen bonds and hydrophobic interactions as the primary forces driving binding. mdpi.comnih.gov

Specifically, the carboxylate group can form strong electrostatic interactions or salt bridges with positively charged amino acid residues like arginine or lysine. The aromatic ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. The propoxy and methyl groups of this compound would be expected to contribute to these hydrophobic interactions, potentially fitting into lipophilic pockets within the active site to enhance binding affinity.

The conformation of a ligand within a binding pocket is crucial for its activity. The ortho-methyl group in this compound can induce a twist in the carboxylic acid group, affecting its planarity with the benzene ring. researchgate.net This pre-existing conformational preference can either facilitate or hinder the molecule's ability to adopt the ideal geometry for binding. Detailed computational studies on substituted benzoic acids have shown that intramolecular interactions can stabilize certain conformers over others. researchgate.net Molecular dynamics simulations of benzoic acid derivatives have revealed that ligands with tighter conformational ensembles (less flexibility) within the binding domain often exhibit more favorable binding energies and higher potency. nih.gov

In Vitro Enzyme Inhibition Assays and Correlative Studies

In vitro assays provide empirical data on a compound's ability to inhibit a specific enzyme, typically reported as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). These experimental results are essential for validating computational predictions and establishing a clear SAR.

Studies on a wide range of benzoic acid derivatives have demonstrated their potential as inhibitors for various enzymes. For instance, a SAR study of phenolic acids against α-amylase found that the number and position of hydroxyl groups were critical for activity, whereas methyl groups had little effect. mdpi.comnih.gov In another study, a benzoic acid derivative with a tert-butyl group was identified as a selective SIRT1 inhibitor with an IC50 of 1.0 mM. nih.gov

Correlating these in vitro results with structural features is the cornerstone of SAR. A strong correlation has been observed between the number of hydrogen bond donors/acceptors on phenolic acids and their IC50 values against α-amylase. mdpi.com Furthermore, computational models have shown a reasonable correlation between the calculated binding energy of benzoic acid derivatives and their experimentally determined inhibitory potency against enzymes like SIRT1. nih.gov The relationship between the IC50 value and the apparent inhibition constant (Ki) can also be used to confirm the mechanism of inhibition predicted by kinetic studies. nih.gov

Table 2: In Vitro Enzyme Inhibition by Various Substituted Benzoic Acid Derivatives

| Compound | Target Enzyme | IC50 Value |

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM |

| 2,5-Dihydroxybenzoic acid | α-Amylase | 0.298 mM |

| Vanillic acid | α-Amylase | 27.89 mM |

| Benzoic acid derivative with tert-butyl group (Compound 20) | SIRT1 | ~1.0 mM |

| Benzoic acid derivative with dimethylamino group (Compound 5) | SIRT1 | >1.6 mM |

Alpha-Amylase Inhibition Studies with Benzoic Acid Derivatives

Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Research into benzoic acid derivatives has provided a foundational understanding of the structural requirements for inhibiting this enzyme.

Studies on various phenolic acids with a benzoic acid core have shown that the nature and position of substituents on the benzene ring are critical for their inhibitory activity against α-amylase. nih.govmdpi.com A key finding is that a hydroxyl group at the 2-position of the benzene ring generally has a strong positive effect on inhibitory activity. nih.govmdpi.com This enhancement is potentially due to the formation of an intramolecular hydrogen bond with the carboxyl group, which can increase the molecule's stability and hydrophobicity, facilitating its binding to the hydrophobic active site of the α-amylase enzyme. researchgate.netnih.gov

Conversely, certain substitutions have been shown to negatively impact activity. For instance, methoxylation at the 2-position and hydroxylation at the 5-position have been observed to have a negative effect on α-amylase inhibition. nih.govmdpi.com The replacement of hydroxyl groups with methoxy groups at various positions, including the 2-, 4-, and 5-positions, generally leads to a decrease in inhibitory activity, with the effect being most pronounced at the 2-position. nih.gov

While direct experimental data for this compound is not detailed in these specific studies, the established SAR principles allow for inferences. The presence of a methyl group at the 2-position and a propoxy group at the 5-position would need to be evaluated in the context of these findings. The general trend suggests that hydrophobic and hydrogen bonding interactions are the primary forces involved in the inhibition of α-amylase by phenolic acids. nih.gov

| Compound | Substitution Pattern | Effect on α-Amylase Inhibition | Reference |

|---|---|---|---|

| 2-Hydroxybenzoic acid | Hydroxyl group at C2 | Strong positive effect | nih.govmdpi.com |

| 2,3,4-Trihydroxybenzoic acid | Hydroxyl groups at C2, C3, C4 | Strongest inhibitory effect (IC50 = 17.30 ± 0.73 mM) | nih.govmdpi.com |

| 5-Hydroxybenzoic acid derivative | Hydroxyl group at C5 | Negative effect | nih.govmdpi.com |

| 2-Methoxybenzoic acid derivative | Methoxy group at C2 | Negative effect | nih.govmdpi.com |

| 4-Methylbenzoic acid | Methyl group at C4 | Weakest inhibitory effect (IC50 = 52.35 ± 3.31 mM) | mdpi.com |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Research (for related compounds)

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated target for the treatment of type 2 diabetes and obesity, as it is a key negative regulator of insulin (B600854) signaling. acs.orgnih.gov The inhibition of PTP1B can enhance insulin sensitivity. researchgate.net Benzoic acid derivatives have been explored as potential PTP1B inhibitors.

Research has focused on optimizing benzoic acid-based compounds to achieve high potency and selectivity. nih.gov For instance, 2-(oxalylamino)-benzoic acid (OBA) has been identified as a competitive inhibitor for several PTPs, including PTP1B. nih.gov X-ray crystallography studies have shown that OBA and its derivatives bind to the active site of PTP1B, mimicking the binding of natural substrates. nih.gov The binding involves hydrogen bonding with the PTP signature motif and creates a unique interaction with key amino acid residues like Asp(181), Lys(120), and Tyr(46). nih.gov

Molecular docking experiments with other benzoic acid derivatives have highlighted that interactions with residues such as Arg24, Arg254, and Arg47 are critical for affinity and selectivity towards PTP1B. researchgate.net The optimization of these interactions has led to the identification of potent analogues with sub-micromolar IC50 values against human PTP1B. nih.govresearchgate.net The structure of these inhibitors often features acidic groups that can occupy the catalytic phosphate-binding site. researchgate.net

| Compound Class | Key Structural Feature | Interacting PTP1B Residues | Reference |

|---|---|---|---|

| 2-(oxalylamino)-benzoic acids | Oxalylamino and benzoic acid moieties | Asp(181), Lys(120), Tyr(46), PTP signature motif | nih.gov |

| Optimized Benzoic Acids | Carboxylic acid groups | Arg24, Arg47, Arg254 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new compounds and guiding the design of more potent molecules.

In the context of PTP1B inhibition, QSAR studies have been conducted on various series of inhibitors, including those based on a benzoic acid scaffold. nih.gov For a series of 2-(oxalylamino) benzoic acid (OBA) analogues, a 3D-QSAR model was developed using Comparative Molecular Field Analysis (CoMFA). nih.gov

This model was based on the binding conformation of the inhibitors within the PTP1B active site, as predicted by molecular docking. The resulting CoMFA model demonstrated satisfactory statistical significance and good predictive power, with the predicted binding affinities showing a linear correlation to the experimental values (r²=0.859). nih.gov Such models provide insights into the steric and electrostatic fields around the molecules, indicating which regions are favorable or unfavorable for activity. This information is instrumental in designing new derivatives with potentially enhanced PTP1B inhibitory effects. nih.govresearchgate.net The development of robust QSAR models is a key step in the rational design of new chemical entities targeting PTP1B. nih.gov

Advanced Research Applications of 2 Methyl 5 Propoxybenzoic Acid in Chemical Science

Building Block in Complex Organic Synthesis

2-Methyl-5-propoxybenzoic acid has emerged as a valuable and versatile building block in the field of complex organic synthesis. Its unique substitution pattern on the benzene (B151609) ring, featuring a carboxylic acid group, a methyl group, and a propoxy group, provides a strategic combination of steric and electronic properties that can be exploited for the construction of intricate molecular architectures. This trifunctional arrangement allows for selective transformations at different positions, making it a key intermediate in the synthesis of a range of specialized chemical entities.

Precursor for Advanced Heterocyclic Compounds

While direct and extensive literature on the application of this compound as a precursor for advanced heterocyclic compounds is not widespread, its structural motifs are analogous to those found in various benzoic acid derivatives that are well-established precursors in heterocyclic synthesis. The presence of the carboxylic acid and the ortho-alkoxy group offers potential for intramolecular cyclization reactions to form oxygen-containing heterocycles such as coumarins or chromones, following appropriate functional group manipulations.

Furthermore, the carboxylic acid moiety can be readily converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions to form a diverse array of nitrogen- and oxygen-containing heterocyclic systems. The strategic placement of the methyl and propoxy groups can influence the regioselectivity of these cyclizations and impact the properties of the resulting heterocyclic compounds. The exploration of this compound in the synthesis of novel heterocyclic scaffolds remains a promising area for future research.

Intermediate in the Synthesis of Specialty Chemicals

This compound serves as a crucial intermediate in the synthesis of specialty chemicals, particularly those requiring an unsymmetrically disubstituted benzoic acid derivative. An important application is in the development of improved dental cements, where it was selected for investigations into the reactivity of various chelating agents with zinc oxide. scispace.com For this specific application, a liquid, unsymmetrically disubstituted benzoic acid derivative was required, and this compound met these specifications. scispace.com

The synthesis of this compound itself has been a subject of study to ensure its availability for these applications. One effective synthetic route starts from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). The process involves the esterification of p-cresotinic acid to its ethyl ester, followed by propylation of the hydroxyl group to an ether, and subsequent hydrolysis of the ester to yield the final product, this compound. scispace.com This improved synthesis was developed to overcome the challenges of separating isomeric products encountered in alternative routes. scispace.com

Table 1: Optimized Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | p-Cresotinic acid | Absolute ethanol (B145695), concentrated H₂SO₄ (catalyst), reflux | Ethyl 2-hydroxy-5-methylbenzoate |

| 2. Propylation | Ethyl 2-hydroxy-5-methylbenzoate | Propyl iodide, freshly precipitated dry silver oxide, benzene, reflux | Ethyl 2-propoxy-5-methylbenzoate |

| 3. Hydrolysis | Ethyl 2-propoxy-5-methylbenzoate | 10% KOH in 50% ethanol, reflux | This compound |

Probes for Mechanistic Chemical Studies

The distinct structural features of this compound make it an excellent molecular probe for investigating fundamental aspects of chemical reactivity and reaction mechanisms. The interplay between its ortho-alkoxy group and the carboxylic acid function allows for the exploration of proximity effects and chelation phenomena that can profoundly influence reaction pathways.

Investigating Anomalous Grignard Reagent Reactivity

This compound has been utilized in studies focusing on the anomalous reactivity of Grignard reagents with carbon dioxide. Specifically, its synthesis was noted in the context of research investigating the effect of various alkoxy groups on the reactivity of o-alkoxyphenylmagnesium bromides. scispace.com The reaction of Grignard reagents with carbon dioxide is a classical method for the synthesis of carboxylic acids. However, the presence of an ortho-alkoxy group can lead to unexpected side reactions and lower yields of the desired carboxylic acid.

In the case of the Grignard reagent derived from the corresponding bromo-precursor of this compound, the formation of a significant amount of a byproduct, 2,2'-dipropoxy-5,5'-dimethylbenzophenone, was observed. scispace.com This anomalous reactivity is attributed to the coordination of the magnesium in the Grignard reagent to the oxygen of the ortho-alkoxy group, which influences the subsequent reaction with carbon dioxide. The use of compounds like this compound and its precursors allows researchers to systematically study these effects and gain a deeper understanding of the factors controlling the reaction pathways of organometallic reagents.

Studies in Chelation Chemistry for Fundamental Reactivity

The structure of this compound, with its ortho-alkoxy and carboxylic acid groups, makes it an ideal candidate for studies in chelation chemistry. Chelation is the formation of a ring structure by the bonding of a ligand to a central metal ion at two or more points. In the case of this compound, both the carboxylic acid and the ether oxygen can potentially coordinate to a metal center.

This compound was specifically selected for an investigation into the reactivity of various chelating agents with zinc oxide. scispace.com The ability of this compound to act as a chelating agent can significantly influence the reactivity of metal oxides and other metal-containing species. By studying the interactions of such molecules with metal centers, chemists can gain fundamental insights into reactivity, which is crucial for the development of new materials, such as improved dental cements, and for understanding biological processes involving metal ions.

Development of Catalytic Systems

While direct applications of this compound in the development of catalytic systems are not extensively documented, its structural features suggest potential roles in catalysis. Benzoic acid derivatives, in general, are known to participate in various catalytic processes. For instance, they can act as co-catalysts or ligands in transition metal-catalyzed reactions.

The presence of both a carboxylic acid and an ether linkage in this compound opens up possibilities for its use as a bifunctional ligand. The carboxylic acid group can be deprotonated to form a carboxylate, which can coordinate to a metal center, while the ether oxygen could provide a secondary coordination site, potentially stabilizing catalytic intermediates and influencing the selectivity of the reaction.

Furthermore, benzoic acids have been employed in organocatalysis, where the acidic proton can play a key role in activating substrates. The specific steric and electronic environment provided by the methyl and propoxy substituents in this compound could be harnessed to design novel organocatalysts with unique reactivity and selectivity. Future research in this area could uncover valuable catalytic applications for this compound and its derivatives.

Benzoic Acid Derivatives as Organocatalysts or Ligands

Benzoic acid and its derivatives have emerged as a versatile class of molecules in the field of catalysis, functioning as both metal-free organocatalysts and as ligands for transition metal complexes. researchgate.net The reactivity of the carboxylic acid group, combined with the electronic and steric effects of substituents on the aromatic ring, allows for the fine-tuning of their catalytic properties. researchgate.net

As organocatalysts, benzoic acids are particularly noted for their ability to act as weak Brønsted acids. This characteristic is leveraged in reactions such as the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide. researchgate.net In these polymerizations, the carboxylic acid protonates the monomer, activating it for nucleophilic attack and initiating the polymerization process. A computational study on the copolymerization of L-lactide and ε-caprolactone highlighted the role of benzoic acid in facilitating this type of reaction. researchgate.net While specific studies on this compound are not prevalent, its structure suggests potential utility. The electron-donating nature of the methyl and propoxy groups would modulate the acidity of the carboxylic acid, influencing its catalytic activity.

In the realm of coordination chemistry, the carboxylate group of benzoic acid derivatives can act as a ligand, coordinating with metal centers to form stable complexes. nih.gov These metal complexes can be potent catalysts for a wide range of organic transformations. Ligands are crucial components of metal catalysis, serving to stabilize the metal center and influence the catalyst's reactivity, selectivity, and stability. fluorochem.co.uk The steric bulk and electronic properties of the substituents on the benzoic acid ring play a critical role in determining the efficacy of the resulting catalyst. The propoxy and methyl groups on this compound would influence the steric environment around a coordinated metal center, which could be exploited to control the stereoselectivity of a catalytic reaction.

Material Science Precursors (e.g., for studying liquid crystalline phases)

Alkoxy-substituted benzoic acids are a foundational class of compounds in material science, particularly for the design and synthesis of thermotropic liquid crystals. researchgate.nethartleygroup.org These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal. hartleygroup.org The molecular structure of this compound, featuring a rigid aromatic core, a flexible alkoxy chain (propoxy group), and a terminal carboxylic acid group, makes it a candidate precursor for such materials.

The formation of liquid crystalline phases in this class of compounds is driven by a process of molecular self-assembly. hartleygroup.org The carboxylic acid groups of two molecules form strong intermolecular hydrogen bonds, creating a head-to-head dimer. researchgate.netresearchgate.net This dimerization results in an elongated, more rigid, rod-like supramolecular structure, which is a key requirement for the formation of calamitic (rod-like) liquid crystal phases, such as the nematic and smectic phases. researchgate.nethartleygroup.org The resulting rod-like dimers then self-organize into ordered structures upon changes in temperature. researchgate.net

The specific nature of the liquid crystalline phase and the temperatures at which these phases occur (transition temperatures) are highly dependent on the molecular structure, especially the length of the alkoxy chain. researchgate.net Research on series of p-alkoxybenzoic acids demonstrates a clear relationship between the number of carbon atoms in the alkoxy chain and the mesophase characteristics, such as melting and clearing temperatures. researchgate.net For example, blending different p-n-alkoxybenzoic acids can significantly extend the temperature range of the nematic liquid crystal state. nih.gov While detailed phase behavior for this compound is not extensively documented in readily available literature, its properties can be inferred from studies on analogous compounds. The presence of the methyl group ortho to the carboxylic acid may introduce a steric effect, potentially influencing the packing of the dimers and thus altering the phase transition temperatures compared to its unsubstituted counterpart, p-propoxybenzoic acid.

The table below, compiled from data on various p-alkoxybenzoic acids, illustrates the effect of alkoxy chain length on the transition temperatures, providing a framework for predicting the potential behavior of propoxy-substituted derivatives.

| Compound (Alkoxy Group) | Melting Point (Crystal to Nematic/Isotropic) (°C) | Clearing Point (Nematic to Isotropic) (°C) | Mesophase Range (°C) |

|---|---|---|---|

| p-Butoxybenzoic acid | 147 | 161 | 14 |

| p-Pentyloxybenzoic acid | 136 | 154 | 18 |

| p-Hexyloxybenzoic acid | 102 | 154 | 52 |

| p-Heptyloxybenzoic acid | 94 | 147 | 53 |

| p-Octyloxybenzoic acid | 101 | 148 | 47 |

This interactive table summarizes the phase transition temperatures for a series of p-alkoxybenzoic acids, demonstrating how the length of the alkyl chain influences the stability and range of the liquid crystal phase. Data is representative of typical values found in materials science literature.

These benzoic acid derivatives serve as essential precursors not only for fundamental studies of self-assembly and phase behavior but also for creating more complex liquid crystalline materials, including polymers and composites for advanced optical applications. researchgate.netresearchgate.net

Future Directions in the Academic Research of 2 Methyl 5 Propoxybenzoic Acid

Exploration of Novel and Sustainable Synthetic Routes

| Route | Starting Material | Key Steps | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|---|---|

| Route 1 (Direct Propylation) | p-Cresotinic acid | 1. Propylation of phenolic -OH and carboxylic acid 2. Selective hydrolysis of the propyl ester | Fewer principal steps | Tedious separation of intermediate products (propyl 2-hydroxy-5-methylbenzoate and propyl 2-propoxy-5-methylbenzoate) nist.gov | ~38% nist.gov |

| Route 2 (Ester Protection) | p-Cresotinic acid | 1. Esterification to ethyl ester 2. Propylation of phenolic -OH 3. Hydrolysis of ethyl ester | Avoids difficult separation of intermediates, leading to a cleaner reaction nist.gov | Involves an additional protection/deprotection sequence | ~43% nist.gov |

Future research will likely focus on developing more sustainable and efficient synthetic strategies. Key areas of exploration could include:

Green Chemistry Approaches: Investigating the use of greener solvents, reducing the number of synthetic steps (process intensification), and designing routes with higher atom economy.

Catalytic Methods: Developing novel catalytic systems for the selective O-propylation of p-cresotinic acid that avoid the need for stoichiometric reagents and harsh conditions. This could involve exploring phase-transfer catalysts or heterogeneous catalysts that can be easily recovered and reused.

Alternative Starting Materials: Exploring biosynthetic pathways or utilizing renewable feedstocks to produce key intermediates, thereby reducing the reliance on petrochemical sources.

Advanced Mechanistic Investigations of Its Reactions

While the synthesis of this compound is established, a deep mechanistic understanding of its reactions remains largely unexplored. The compound's reactivity is governed by its carboxylic acid group, the ether linkage, and the substituted aromatic ring. Future academic work could focus on:

Kinetics and Thermodynamics: Performing detailed kinetic studies on its esterification, amidation, and chelation reactions (e.g., with zinc oxide, as alluded to in its early use for dental cements) to quantify reaction rates and activation energies. nist.govnist.gov

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic effects of the methyl and propoxy substituents on the reactivity of the carboxyl group and the aromatic ring. nih.gov

Isotopic Labeling Studies: Using isotopic labeling to trace the fate of atoms during key reactions, which can provide definitive evidence for proposed reaction mechanisms, particularly in complex rearrangements or multi-step transformations.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fine chemicals and active pharmaceutical ingredients is increasingly benefiting from the adoption of flow chemistry and automated platforms. nih.govnih.gov These technologies offer significant advantages in terms of safety, reproducibility, scalability, and speed. nih.govchemrxiv.org For this compound, future research could explore:

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures, residence times) to quickly identify the optimal parameters for its synthesis. chemrxiv.orgresearchgate.net This high-throughput approach can significantly accelerate the development of more efficient synthetic routes.

Safer Handling of Reagents: Employing flow chemistry to safely handle potentially hazardous reagents or intermediates by generating them in situ and consuming them immediately, thereby minimizing the risks associated with their accumulation in batch reactors. wuxiapptec.com

Deeper Elucidation of Molecular Recognition and Interactions (in vitro)

The ability of this compound to act as a chelating agent for metal oxides like zinc oxide suggests its potential for more complex molecular recognition and interaction studies. nist.gov Future in vitro research should aim to systematically investigate these properties.

Binding Affinity Studies: Quantifying the binding affinity and thermodynamics of its interactions with a range of metal ions and biologically relevant macromolecules using techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Biology: Co-crystallizing the compound with target proteins or receptors to determine the precise three-dimensional structure of the complex using X-ray crystallography. This would reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern molecular recognition.

Biomimetic Systems: Using it as a model compound in biomimetic systems to study enzyme inhibition or receptor binding, leveraging the interplay between its hydrophilic carboxylic acid group and its lipophilic aromatic and alkyl components.

Application in Supramolecular Chemistry and Self-Assembly Research

The molecular structure of this compound makes it a promising building block, or "tecton," for constructing larger, well-ordered structures through self-assembly. The key structural features facilitating this are:

Hydrogen Bonding: The carboxylic acid moiety can form robust and directional hydrogen bonds, leading to the formation of dimers or extended chains.

π–π Stacking: The aromatic ring can participate in π–π stacking interactions.

Hydrophobic Interactions: The methyl and propoxy groups can drive assembly through hydrophobic effects.

Future research in this area could focus on:

Crystal Engineering: Systematically studying its crystallization behavior with various co-formers to create binary co-crystals with tailored properties, such as modified solubility or thermal stability.

Self-Assembled Monolayers (SAMs): Investigating its ability to form ordered monolayers on various substrates, which could have applications in surface modification and nanotechnology.

Supramolecular Gels and Liquid Crystals: Exploring its potential to act as a gelator in organic solvents or to form liquid crystalline phases. The combination of a rigid aromatic core with flexible alkyl chains is a common design motif for such materials. nih.gov The self-assembly process would be driven by a combination of the non-covalent interactions inherent in its structure. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Methyl-5-propoxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Two primary routes are documented. Route 1 involves alkylation of 5-methylsalicylic acid with propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Route 2 employs nucleophilic substitution of 5-methyl-2-hydroxybenzoic acid with 1-bromopropane in acetone, catalyzed by KI. Yield optimization requires careful control of stoichiometry, temperature, and reaction time. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical . Comparative studies suggest Route 1 achieves higher yields (~75%) but requires longer reaction times (24–48 hrs) .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 1.05 (t, 3H, -OCH₂CH₂CH₃), δ 2.35 (s, 3H, Ar-CH₃), δ 4.05 (q, 2H, -OCH₂), and δ 12.5 (broad, 1H, -COOH) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>98% is typical for research-grade samples) .

- Mass Spectrometry (MS) : ESI-MS in negative mode should display [M-H]⁻ at m/z 208.1 .

Q. How can researchers address discrepancies in spectroscopic data for this compound?

- Methodological Answer : Cross-validate results using multiple techniques (e.g., FT-IR for functional groups like -COOH and ether linkages). If NMR signals conflict with literature, check for solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric forms. Computational tools like Gaussian (DFT calculations) can predict spectra for comparison .

Advanced Research Questions

Q. What strategies are effective for modifying the propoxy group to enhance bioactivity while maintaining solubility?

- Methodological Answer : Replace the propoxy chain with fluorinated or branched alkyl groups (e.g., iso-propoxy) to alter lipophilicity. Assess solubility via shake-flask method (logP measurements) and bioactivity through enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential). Molecular docking studies (AutoDock Vina) can predict binding affinity changes .

Q. How do steric and electronic effects of the methyl and propoxy substituents influence reactivity in coupling reactions?

- Methodological Answer : The methyl group at position 2 induces steric hindrance, reducing electrophilic substitution at the ortho position. The propoxy group at position 5 activates the ring via electron donation, favoring reactions like Suzuki-Miyaura coupling. Kinetic studies (monitored by TLC) show Pd(PPh₃)₄ as a superior catalyst for aryl boronic acid coupling at 90°C .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Use longitudinal studies with standardized assays (e.g., IC₅₀ measurements in cancer cell lines). For example, MTT assays on HepG2 cells may show variability due to differences in cell passage number; address this by including internal controls (e.g., doxorubicin) and triplicate runs. Meta-analysis of existing data (PRISMA guidelines) can identify confounding variables like solvent choice (DMSO vs. PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.